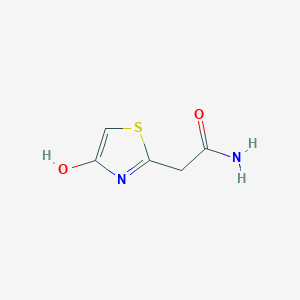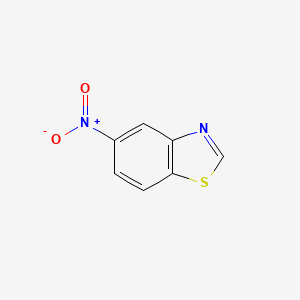
5-Nitrobenzothiazole
概要
説明
5-Nitrobenzothiazole is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as 5-Nitro-1,3-benzothiazole .
Synthesis Analysis
Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include this compound, have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. The molecular orbital, Mulliken’s plot, natural bond orbital (NBO) and molecular electrostatic potential (MEP) properties of this compound have been studied . The theoretical UV-vis and NMR spectral analysis have been performed .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
科学的研究の応用
Antiprotozoal Effects :
- Research shows that derivatives of 5-nitrobenzothiazole exhibit significant antiprotozoal effects against amitochondriate parasites such as Giardia intestinalis and Trichomonas vaginalis. These compounds, including 5-nitrothiazole, demonstrated greater effectiveness than standard drugs like Metronidazole and Nitazoxanide, with IC₅₀ values ranging from nanomolar to low micromolar orders (Navarrete-Vázquez et al., 2015).
Voltammetric Analysis :
- This compound has been studied for its voltammetric behavior using techniques like direct current voltammetry (DCV) and differential pulse voltammetry (DPV). This research explored the optimal conditions for its determination in buffer solutions and its applicability in analyzing drinking and river waters (Deýlová et al., 2014).
Antimicrobial and Biofilm Eradication :
- Novel nitro-heteroaromatic antimicrobial agents, including nitrobenzothiazole derivatives, have shown promise in controlling and eradicating biofilm-forming bacteria. These agents demonstrated significant activity against both Gram-negative and Gram-positive pathogens, with some compounds displaying high activity against biofilms (Koenig et al., 2021).
Antitumor Activity :
- Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, a related compound to this compound, were evaluated for antitumor activity in vitro and in vivo. These compounds exhibited cytotoxic activity against various human carcinoma cell lines and significantly reduced de novo protein and DNA synthesis (Stojković et al., 2006).
Synthesis of Antitubercular Agents :
- Synthesis of new series of derivatives from 2-amino-5-nitrothiazole, an analog of this compound, demonstrated significant antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014).
Chemotherapeutic Agent Development :
- The synthesis of novel bioactive Schiff base ligands derived from this compound showed potential as chemotherapeutic agents. These compounds, along with their metal complexes, exhibited pronounced antibacterial and radical scavenging potencies, as well as significant antiproliferative activity against various human cancer cell lines (Shakir et al., 2016).
Microwave Synthesis for Chemical Studies :
- Microwave irradiation was employed for the efficient synthesis of new 6-nitrobenzothiazoles, showcasing a methodological advancement in the preparation of such compounds. This method offers potential in the synthesis and study of this compound derivatives (Njoya et al., 2003).
Copper Corrosion Inhibition :
- Studies on the inhibition of copper corrosion in sulfate solutions by 5-nitrobenzotriazole (a related compound) indicated that it effectively forms protective films on copper surfaces, suggesting its potential application in metal corrosion prevention (Aramaki et al., 1991).
Safety and Hazards
When handling 5-Nitrobenzothiazole, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
- The primary targets of 5-Nitrobenzothiazole are not explicitly mentioned in the available literature. However, it’s important to note that molecules containing a benzothiazole moiety exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and immunomodulatory effects .
- The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazole, and Diels–Alder heterocycloaddition of intermediates. Ethanol (EtOH) has been found to be an effective solvent for this reaction, resulting in a yield of 92% within 21 minutes .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
5-Nitrobenzothiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with cadmium ions, where this compound acts as a fluorescent chelator. This interaction is crucial for studying cadmium uptake and distribution within cells. The compound forms complexes with cadmium ions, which can be detected using fluorescence microscopy, providing insights into the cellular distribution of cadmium .
Cellular Effects
This compound influences various cellular processes, particularly in the context of heavy metal detoxification. In plant cells, for instance, it has been used to study the vacuolar sequestration of cadmium. The compound’s interaction with cadmium ions helps elucidate the mechanisms by which cells manage and detoxify heavy metals. Additionally, this compound has been shown to affect cell signaling pathways and gene expression related to metal homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind with cadmium ions. This binding interaction is facilitated by the nitro group and the benzothiazole ring, which provide the necessary chemical environment for chelation. The compound’s ability to form stable complexes with cadmium ions is crucial for its role in studying metal transport and detoxification mechanisms. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, particularly in the context of heavy metal detoxification .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may facilitate the study of metal transport and detoxification without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
This compound is involved in metabolic pathways related to heavy metal detoxification. The compound interacts with enzymes such as phytochelatin synthase, which plays a role in the synthesis of phytochelatins—peptides that bind and sequester heavy metals. This interaction is essential for the detoxification and storage of cadmium ions within plant cells. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, in plant cells, the compound is transported into vacuoles via ABC-type transporters such as AtABCC3. This transport mechanism is crucial for the sequestration and detoxification of cadmium ions. The distribution of this compound within cells can be visualized using fluorescence microscopy, providing insights into its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the vacuoles of plant cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The vacuolar sequestration of this compound is essential for its role in heavy metal detoxification, as it allows for the safe storage of cadmium ions away from sensitive cellular processes. Additionally, the compound’s localization can influence its activity and function within the cell .
特性
IUPAC Name |
5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQLELVLDMMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325441 | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-07-6 | |
| Record name | 2942-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Nitrobenzothiazole in studying cadmium uptake in plants?
A1: While this compound itself is not directly involved in cadmium uptake in plants, its derivative, this compound coumarin (BTC-5N), acts as a fluorescent probe. [] BTC-5N binds to cadmium ions, enabling researchers to visualize and analyze the cellular distribution of cadmium within plant cells. This helps in understanding the mechanisms of cadmium uptake, transport, and detoxification in plants, particularly in the context of phytochelatin (PC)-mediated tolerance. []
Q2: Can you elaborate on the selectivity of this compound coumarin (BTC-5N) as a fluorescent probe for metal ions?
A3: BTC-5N demonstrates a high affinity for Cadmium (Cd2+), making it a valuable tool for studying Cd2+ dynamics in biological systems. [] While it can bind other metal ions like Manganese (Mn2+), Calcium (Ca2+), and Strontium (Sr2+), its effectiveness in detecting these ions is lower compared to Cd2+. [] This selectivity makes BTC-5N a powerful tool for studying cadmium-specific processes, such as its role in triggering exocytosis in certain cell types. []
Q3: Are there any documented environmental impacts associated with this compound or its derivatives?
A4: Currently, the provided research papers do not offer specific information regarding the environmental impact or degradation pathways of this compound or its derivatives like BTC-5N. [, , ] Given the increasing use of such compounds in biological research, further investigation into their environmental fate, persistence, and potential ecotoxicological effects is crucial.
Q4: Has this compound been investigated for potential applications beyond its role as a chemical intermediate and fluorescent probe precursor?
A5: The provided research primarily focuses on the use of this compound as a precursor for synthesizing fluorescent probes like BTC-5N and its role in understanding nitration reactions. [, , ] There is no mention of exploring its application in other domains like medicinal chemistry, material science, or catalysis. This suggests potential avenues for future research to investigate its properties and potential applications in diverse fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
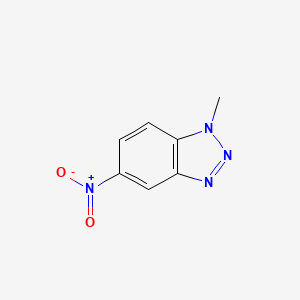

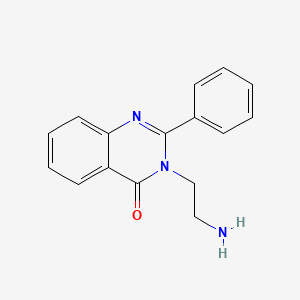

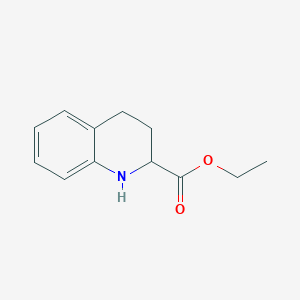


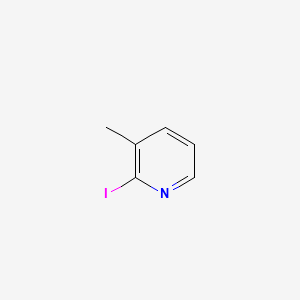

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
